FMOC-6-AMINOHEXANOIC ACID FMOC-6-AMINOHEXANOIC ACID
Brand Name: Vulcanchem
CAS No.: 88574-06-5
VCID: VC21540866
InChI: InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

FMOC-6-AMINOHEXANOIC ACID

CAS No.: 88574-06-5

Cat. No.: VC21540866

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

FMOC-6-AMINOHEXANOIC ACID - 88574-06-5

CAS No. 88574-06-5
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)
Standard InChI Key FPCPONSZWYDXRD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O

Chemical Properties and Structure

Fmoc-6-aminohexanoic acid (CAS No. 88574-06-5) is characterized by its molecular formula C21H23NO4 and a molecular weight of 353.41. Its structure consists of an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups, providing both protection and reactivity capabilities essential for peptide synthesis .

The physical appearance of this compound is typically a white powder. Its key physical and chemical properties are summarized in the following table:

PropertyValue
Melting point114 °C
Boiling point582.7±33.0 °C (Predicted)
Density1.210±0.06 g/cm³ (Predicted)
pKa4.75±0.10 (Predicted)
FormPowder
ColorWhite
SolubilitySoluble in water, 1% acetic acid; 1mmol in 2mL DMF clearly soluble
Storage temperature2-8°C

The compound's solubility profile makes it particularly useful in various reaction conditions, allowing flexibility in synthesis protocols . The Fmoc protecting group can be selectively removed under basic conditions, revealing a free amine that can participate in further reactions while the carboxylic acid terminus remains available for conjugation reactions .

Synthetic Pathways and Production

While the search results don't provide specific synthetic routes for Fmoc-6-aminohexanoic acid itself, the base component 6-aminohexanoic acid (also known as ε-aminocaproic acid) is typically synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification with ion exchange resins .

Modern biosynthetic approaches for 6-aminohexanoic acid include:

  • The use of six isolated enzymes to biosynthesize aminohexanoic acid from cyclohexanol

  • A combination of Pseudomonas taiwanensis VLB120 strains (converting cyclohexane to є-caprolactone) with Escherichia coli JM101 strains (ensuring further conversion to aminohexanoic acid)

Applications in Peptide Synthesis

Fmoc-6-aminohexanoic acid serves a critical role in solid-phase peptide synthesis (SPPS), particularly in the Fmoc strategy which has become the predominant approach in modern peptide chemistry .

Protective Group Function

As a protective group, Fmoc-6-aminohexanoic acid enables the selective modification of amino acids without interfering with other functional groups during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine in DMF), revealing the free amine for subsequent coupling reactions .

Spacer and Linker Applications

One of the most valuable applications of this compound is as a spacer or linker in peptide structures. The 6-carbon chain provides:

  • Increased distance between functional groups

  • Enhanced flexibility in molecular structures

  • Improved solubility of peptide constructs

  • Reduced steric hindrance in complex peptides

Reaction Capabilities

The terminal carboxylic acid can react with primary amine groups in the presence of activators (such as EDC or HATU) to form stable amide bonds, making it an ideal component for peptide bond formation in SPPS protocols .

Role in Drug Development

Fmoc-6-aminohexanoic acid has found significant applications in pharmaceutical research and drug development, particularly in the design and synthesis of peptide-based therapeutics .

Enhancement of Peptide Therapeutics

The incorporation of this compound into peptide-based drugs offers several advantages:

  • Improved stability against enzymatic degradation

  • Enhanced bioavailability of therapeutic peptides

  • Modification of pharmacokinetic properties

  • Increased half-life in circulation

PROTAC Development

A particularly noteworthy application is the use of Fmoc-6-aminohexanoic acid as a linker in Proteolysis Targeting Chimeras (PROTACs). In these bifunctional molecules, the compound serves to connect a target protein-binding ligand with an E3 ligase recruiting moiety, facilitating targeted protein degradation .

Applications in Bioconjugation

The dual functionality of Fmoc-6-aminohexanoic acid makes it an excellent tool for bioconjugation strategies .

Surface Modification

The compound facilitates the attachment of biomolecules to surfaces, which is particularly valuable in:

  • Biosensor development

  • Diagnostic platform creation

  • Immobilization of enzymes or antibodies

  • Development of biocompatible materials

Drug Delivery Systems

In targeted drug delivery systems, Fmoc-6-aminohexanoic acid can serve as a linker between:

  • Therapeutic agents and targeting moieties

  • Drugs and nanoparticle carriers

  • Active compounds and solubility-enhancing groups

Applications in Biochemical Research

The versatility of Fmoc-6-aminohexanoic acid extends to fundamental biochemical research, where it serves as a valuable tool for studying protein interactions and functions .

Protein Structure and Function Studies

Researchers utilize this compound to:

  • Create modified peptides for structure-activity relationship studies

  • Develop probes for examining protein-protein interactions

  • Engineer peptide mimetics with specific biological activities

  • Study the effects of spacing between functional groups on biological activity

Enzyme Inhibitor Development

The incorporation of 6-aminohexanoic acid derivatives (including Fmoc-protected variants) into potential enzyme inhibitors has been documented, particularly in the development of:

  • Renin inhibitors

  • Plasmin inhibitors

  • Other therapeutic enzyme targets

Applications in Material Science

Beyond its biochemical applications, Fmoc-6-aminohexanoic acid has found uses in material science, particularly in the development of functionalized polymers .

Polymer Functionalization

The compound can be used to introduce specific functional groups into polymers, creating materials with tailored properties for:

  • Coatings with specific surface characteristics

  • Adhesives with controlled bonding properties

  • Specialized drug delivery matrices

  • Biomaterials with improved biocompatibility

Dendrimer Modification

Research has shown that 6-aminohexanoic acid can be used as a hydrophobic spacer in dendrimer structures, such as poly(amidoamine) dendrimers (PAMAM), modifying their hydrophobicity and flexibility for applications in gene and drug delivery systems .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator